molecular formula C8H14O2 B147139 Isobutyl methacrylate CAS No. 97-86-9

Isobutyl methacrylate

Cat. No. B147139
CAS RN: 97-86-9
M. Wt: 142.2 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Description

Isobutyl methacrylate is a methacrylic ester that is used in various polymerization processes. It is characterized by its ability to form polymers with specific properties depending on the polymerization conditions and the presence of other monomers or additives. The studies provided offer insights into the polymerization kinetics, copolymerization with other methacrylates, and the synthesis of polymers with isobutyl methacrylate as a component .

Synthesis Analysis

The synthesis of isobutyl methacrylate-based polymers can be achieved through different methods. One approach involves the oxidative dehydrogenation of isobutyl alcohol to methacrylic acid, which can then be esterified to form isobutyl methacrylate . Another method includes the polymerization of isobutyl methacrylate with other methacrylates using initiators such as hydrogen peroxide under UV irradiation . Additionally, the synthesis of block copolymers using isobutyl methacrylate has been explored, combining living cationic and anionic polymerization techniques .

Molecular Structure Analysis

The molecular structure of isobutyl methacrylate influences its reactivity and the properties of the resulting polymers. Studies have shown that the presence of isobutyric acid can affect the radical concentrations and conformations during polymerization, leading to changes in the molecular weights and rates of polymerization . The microstructure of copolymers involving isobutyl methacrylate has also been analyzed, revealing that the products are predominantly syndiotactic .

Chemical Reactions Analysis

Isobutyl methacrylate participates in various chemical reactions, primarily polymerization and copolymerization. The oxidative dehydrogenation of isobutyl acid to methacrylic acid is a key reaction for the synthesis of methacrylic acid, which is a precursor to isobutyl methacrylate . The copolymerization of isobutyl methacrylate with other methacrylates has been studied extensively, providing information on monomer reactivity ratios and the influence of different reaction conditions on the copolymer composition .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobutyl methacrylate-derived polymers are influenced by the molecular structure and the polymerization process. The kinetics of polymerization, as well as the average degree of polymerization, have been reported, showing that these factors remain reasonably constant up to a certain conversion level . The miscibility of isobutyl methacrylate copolymers with other polymers has also been studied, indicating that the presence of a basic comonomer can enhance miscibility . Additionally, the thermal stability and metal composition of metal poly(isobutylmethacrylate)s have been described, with polymers showing stability even at high temperatures .

Scientific Research Applications

Denture Base Material

  • iBMA was investigated for its potential as a denture base material. It showed very low water absorption but had poor mechanical properties and a low glass transition temperature, making it unsuitable as a material for denture bases on its own. However, it could be a useful co-monomer for reducing water absorption in denture base materials (Barsby, 1992).

Methacrylate Synthesis

  • The synthesis of methyl methacrylates via oxidative conversion of isobutyl alcohol, an alternative raw material to isobutylene and tert-butyl alcohol, has been established. This process achieved a product yield of up to 81.9%, recommending its potential for industrial application (Zhyznevskiy et al., 2011).

Copolymerization Studies

  • Methyl methacrylate was copolymerized with butyl or isobutyl acrylates and methacrylates, leading to the production of predominantly syndiotactic products. This has implications for polymer science and materials engineering (Brosse et al., 1983).

Spectroscopy Analysis

  • XPS measurements of poly(isobutyl methacrylate) have been presented, analyzing survey scans, high-resolution core level spectra, and energy loss regions, which are important for material characterization (Louette et al., 2005).

Bonding Properties in Dentistry

  • The bonding properties of denture bases to silicone-based soft denture liners immersed in iBMA were studied, showing that immersion in iBMA for 3 minutes doubled the tensile bond strength between silicone soft liner and PMMA denture base materials (Akin et al., 2014).

Catalysis Research

  • Research on iron phosphorus oxides as catalysts for isobutyric acid oxidative dehydrogenation, a step in producing methyl methacrylate, has shown promising results, particularly regarding the active phase and the role of water and promoters in the reaction (Millet, 1998).

Monomer and Polymer Research

  • 1-(Isobutoxy)ethyl methacrylate (BOEMA), derived from isobutyl vinyl ether and methacrylic acid, was studied for its dual role as an initiator for the cationic polymerization of vinyl ether and as a monomer for anionic polymerization. This research is significant for designing advanced polymeric materials (Ruckenstein & Zhang, 1997).

Propagation Rate Coefficients

  • The study of propagation rate coefficients for ethyl, butyl, and isobutyl methacrylates using pulsed-laser polymerization provides valuable data for understanding the polymerization kinetics of these monomers (Hutchinson et al., 1995).

Dental Resins

  • Nanocomposites of methacrylate-based polyhedral oligomeric silsesquioxane (POSS), including methacryl isobutyl POSS, are used in dental resins. Molecular dynamics simulations provided insights into their structural properties, which influence their macro-properties in dental applications (Madhuranthakam et al., 2023).

Safety And Hazards

Isobutyl methacrylate may be harmful if inhaled; it may cause dizziness or suffocation . It is irritating to skin and eyes and may be harmful if swallowed . It is a flammable liquid and vapour .

Future Directions

Isobutyl methacrylate is used in making acrylic resins . It is a common monomer for the preparation of methacrylate polymers . It has potential applications in various fields due to its unique properties.

properties

IUPAC Name

2-methylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3
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InChI Key

RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(=C)C
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Molecular Formula

C8H14O2
Record name ISOBUTYL METHACRYLATE
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Related CAS

9011-15-8
Record name Poly(isobutyl methacrylate)
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DSSTOX Substance ID

DTXSID3025461
Record name Isobutyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline]
Record name ISOBUTYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
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Boiling Point

311 °F at 760 mmHg (NTP, 1992), 155 °C
Record name ISOBUTYL METHACRYLATE
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Flash Point

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C
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Density

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C
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Vapor Pressure

3.63 [mmHg], 3.63 mm Hg at 25 °C
Record name 2-Methylpropyl methacrylate
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
Record name Isobutyl Methacrylate
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Product Name

Isobutyl methacrylate

Color/Form

Liquid

CAS RN

97-86-9, 9011-15-8
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Melting Point

Freezing pt: -61 °C
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Synthesis routes and methods I

Procedure details

Further, on the surface of the resulting material are spread an ink consisting of polyurethane elastomer (10%), which is obtained from polycaprolactone glycol, dicyclohexylmethane-4,4'-diisocyanate and 1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane (isophoronediamine), a brown pigment (3%), dimethylformamide (24%), methanol (28%), toluene (8%), isopropanol (5%), acetone (12%) and cyclohexanone (10%) in an amount of 16 g/m2 based on the solids content, and the resulting material is embossed with sheepskin pattern. Then, on the resulting material is spread a dispersion solution consisting of an acryl-modified polyurethane resin (20 parts), which is obtained by emulsion polymerization of isobutyl methacrylate (20 parts) in an ion-exchanged water (30 parts) in the presence of a thermosetting anionic polyurethane emulsion (50 parts), and water (80 parts) in an amount of 8 g/m2 based on the solids content. The material is dried to give a leather-like sheet material [J]. The substrate of the leather-like sheet has a thickness of 1.8 mm and a density of 0.41 g/cm3, and the surface layer is a nonporous layer with a thickness of 16 . Young's modulus of the resin composed of the surface layer is 9.5 kg/mm2.
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Synthesis routes and methods II

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.
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Synthesis routes and methods III

Procedure details

is added within 3 hours at 80° C. Thereafter a solution of 10 g of methacrylamide and 0.6 g of the sodium salt of 4,4'-azobis-(4-cyanovaleric acid) in 300 ml of water and a monomer mixture consisting of 50 g of ethyl acrylate and 45 g of glycidyl methacrylate are added simultaneously. After stirring for 60 minutes at 80° C. one obtains a coagulate-free dispersion with a solid content of 20%.
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Retrosynthesis Analysis

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Isobutyl methacrylate
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Isobutyl methacrylate
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Isobutyl methacrylate
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Isobutyl methacrylate
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Isobutyl methacrylate
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Isobutyl methacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.